molecular formula C16H22N4O B2726016 N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide CAS No. 1465344-31-3

N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide

Cat. No. B2726016
CAS RN: 1465344-31-3
M. Wt: 286.379
InChI Key: LOYHEKBOEQVJIP-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2006 and has since been extensively studied for its potential use in cancer therapy. In

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, which include structural elements similar to N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide, has been extensive. Heterocyclic compounds are known for their diverse applications in medicinal chemistry due to their biological activities. For instance, the synthesis and evaluation of various heterocycles incorporating thiadiazole, pyrazole, and pyridine moieties have been explored for their potential antimicrobial and insecticidal activities. These studies highlight the versatility of heterocyclic compounds in drug discovery and pesticide development (Fadda et al., 2017).

Enaminonitrile Reactions

The reactivity of enaminonitriles, which share a cyano group similar to the target compound, has been investigated in the synthesis of various heterocyclic structures. These reactions often result in compounds with potential pharmacological properties. For example, the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamates with cyanomethylene compounds has led to the formation of derivatives with significant biological activities (Hachiyama et al., 1983).

Cyclization Reactions

Cyclization reactions involving acetamides have been a focal point in the synthesis of azaheterocycles, such as pyrrolidines and piperidines. These reactions are crucial for constructing complex molecular architectures found in many bioactive compounds. A study demonstrated an acid-promoted cyclization method for forming azaheterocycles from amino alcohols, which could be relevant to the synthesis pathways involving this compound (Hwang et al., 2014).

Antimicrobial and Antitumor Activities

Some studies have focused on synthesizing novel compounds with potential antimicrobial and antitumor activities. For instance, the synthesis of new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety showed promising results in antimicrobial screenings (Darwish et al., 2014). Another study explored the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, revealing high antiproliferative activity against several cancer cell lines (Shams et al., 2010).

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12(13-6-8-18-9-7-13)20(3)10-15(21)19-16(2,11-17)14-4-5-14/h6-9,12,14H,4-5,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYHEKBOEQVJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N(C)CC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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